molecular formula C16H18N2OS B5723042 N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea

N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea

Cat. No. B5723042
M. Wt: 286.4 g/mol
InChI Key: QOMNGIXQEJUUPB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research for its antioxidant properties. DMTU has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating oxidative stress and related diseases. In

Scientific Research Applications

N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea has been used in a variety of scientific research applications, particularly in the field of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This can lead to cellular damage and the development of various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease.
N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea has been found to have antioxidant properties, meaning it can neutralize ROS and prevent cellular damage. It has been used in studies investigating the role of oxidative stress in various diseases, as well as in the development of new treatments for these diseases.

Mechanism of Action

N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea's mechanism of action involves its ability to scavenge ROS and prevent oxidative damage. It has been shown to inhibit lipid peroxidation, a process in which ROS attack and damage cell membranes. N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to detoxify ROS.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea has a variety of biochemical and physiological effects, including its ability to protect against oxidative stress-induced damage. It has been found to have neuroprotective effects, meaning it can protect against damage to the nervous system caused by oxidative stress. It has also been shown to have cardioprotective effects, protecting against oxidative damage to the heart.
In addition, N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea has been found to have anti-inflammatory effects, meaning it can reduce inflammation in the body. This makes it a potentially valuable tool for investigating the role of inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea in lab experiments is its ability to protect against oxidative damage, which can be a confounding factor in many studies. It is also relatively easy to synthesize and can be obtained in high purity.
One limitation of using N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea is its potential to interfere with other cellular processes. For example, it has been found to inhibit the activity of some enzymes involved in cellular signaling pathways. In addition, its antioxidant properties may make it difficult to study the effects of oxidative stress in the absence of N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea.

Future Directions

There are many potential future directions for research involving N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress. It may also be useful in the development of new antioxidant compounds.
In addition, more research is needed to fully understand N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea's mechanism of action and its effects on various cellular processes. This could lead to new insights into the role of oxidative stress in disease and the development of new treatments.
Conclusion
N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea is a synthetic compound with antioxidant properties that has been widely used in scientific research. Its ability to protect against oxidative stress-induced damage makes it a valuable tool for investigating the role of oxidative stress in various diseases. While there are some limitations to its use, N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea has many potential applications in both basic and applied research. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea can be synthesized through a multistep process, starting with the reaction of 3,5-dimethylphenyl isocyanate with 4-methoxyaniline to form the intermediate N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)urea. This intermediate is then reacted with thiourea in the presence of a catalyst to form N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea. The purity of the final product can be improved through recrystallization and chromatography.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-8-12(2)10-14(9-11)18-16(20)17-13-4-6-15(19-3)7-5-13/h4-10H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMNGIXQEJUUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)thiourea

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